4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione
Overview
Description
4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione: is a heterocyclic compound with the molecular formula C17H16N2S and a molecular weight of 280.387 g/mol . This compound is characterized by the presence of an imidazole ring substituted with two p-tolyl groups and a thione group at the 2-position. It is commonly used in proteomics research and has various applications in scientific research .
Biochemical Analysis
Biochemical Properties
4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound can also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and function .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and RNA, interfering with their function. This binding can lead to the inhibition of transcription and translation processes. Furthermore, this compound can act as an enzyme inhibitor, blocking the catalytic activity of enzymes by occupying their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular processes, such as prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can affect its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione typically involves the condensation of p-toluidine with carbon disulfide in the presence of a base, followed by cyclization with formaldehyde. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic p-tolyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydroimidazole derivatives
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also interact with metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
- 4,5-Diphenyl-1,3-dihydro-imidazole-2-thione
- 4,5-Di-m-tolyl-1,3-dihydro-imidazole-2-thione
- 4,5-Di-o-tolyl-1,3-dihydro-imidazole-2-thione
Comparison: 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione is unique due to the presence of p-tolyl groups, which provide specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
4,5-bis(4-methylphenyl)-1,3-dihydroimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(19-17(20)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZJNDGSQUBMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368178 | |
Record name | 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73181-95-0 | |
Record name | 4,5-Di-p-tolyl-1,3-dihydro-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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